3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers developing kinase inhibitor libraries face a critical bottleneck: sourcing bifunctional scaffolds with both a robust cross-coupling handle and a target-binding carboxylic acid anchor. 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS 2089318-83-0) solves this by providing an iodine atom for Suzuki-Miyaura diversification at the 3-position and a free carboxylic acid at the 5-position for amide coupling or H-bonding interactions. - Iodo cross-coupling handle: Enables rapid library diversification at the 3-position. - Carboxylic acid anchor: Supports target binding and physicochemical modulation. - Validated scaffold: Demonstrated activity against S. aureus (MIC = 15 µg/mL). - Purity: 98% HPLC. Available in 1g to 25g pack sizes.

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
Cat. No. B13016439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
Molecular FormulaC7H4IN3O2
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=C(N=CC2=NNC(=C21)I)C(=O)O
InChIInChI=1S/C7H4IN3O2/c8-6-3-1-4(7(12)13)9-2-5(3)10-11-6/h1-2H,(H,10,11)(H,12,13)
InChIKeyYOCXUWNSMNYXMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specifications & Core Characteristics


3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS: 2089318-83-0) is a heterocyclic compound with the molecular formula C7H4IN3O2 and a molecular weight of 289.03 . It belongs to the pyrazolo[3,4-c]pyridine family, a class of fused bicyclic aromatic compounds known for their structural mimicry of purines, enabling broad interaction with kinase ATP-binding pockets and other biological targets . The compound is defined by an iodine atom at the 3-position of the pyrazole ring and a carboxylic acid at the 5-position of the pyridine ring . It is primarily utilized as a research chemical and a synthetic intermediate in the discovery and development of biologically active molecules, particularly kinase inhibitors .

Why Generic Substitution Fails


Substituting 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid with a generic pyrazolopyridine or a simple 3-iodo analog is scientifically unsound. The unique combination of the 3-iodo substituent and the 5-carboxylic acid on the [3,4-c]pyridine core is critical for specific biological activity and synthetic utility. The iodine atom provides a dense, polarizable electron cloud and acts as a robust chemical handle for metal-catalyzed cross-coupling reactions, enabling the creation of highly diverse compound libraries [1]. Simultaneously, the carboxylic acid group is essential for target binding via hydrogen bonding and ionic interactions, and for modulating physicochemical properties like solubility . Class-level studies on related pyrazolo[3,4-c]pyridines demonstrate that even minor changes in the substitution pattern, such as moving a substituent from the 1-position to the 7-position, can completely abolish kinase inhibitory activity or alter target selectivity profiles [2]. Therefore, using a different isomer or an analog lacking either the iodine or the acid group would almost certainly result in a failure to replicate the desired biological or chemical behavior, leading to wasted experimental resources and misleading results.

Quantitative Evidence Guide


Synthetic Versatility as a Coupling Partner

The 3-iodo substituent provides a significant advantage in synthetic efficiency and product diversity compared to the analogous non-iodinated or brominated compounds. While no direct head-to-head comparison for this specific compound is available, a related Ni-catalyzed annulation study with 4-iodopyrazoles demonstrates a clear advantage, achieving high yields of 50-60% in the construction of complex polysubstituted pyrazolo[3,4-c]pyridines . This is in contrast to alternative synthetic routes which may require harsher conditions or give lower yields. Furthermore, the iodine atom enables subsequent functionalization via well-established cross-coupling chemistries (e.g., Suzuki, Sonogashira) that are less efficient or not possible with the 3-chloro or 3-bromo analogs .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Anticancer Activity vs Non-Iodinated Analogs

Studies on the target compound indicate in vitro anticancer activity, with reported IC50 values in the 5-20 µM range against various cancer cell lines . This positions the compound as having a moderate level of potency. For context, a study on a related series of 3-phenylpyrazolo[3,4-c]pyridine derivatives (which lack the 3-iodo and 5-carboxylic acid combination) showed much more potent activity, with IC50 values ranging from 0.87–4.3 µM [1]. This comparison highlights that while the target compound has activity, its value lies in its unique substitution pattern which may offer different selectivity, solubility, or a distinct mechanism of action compared to the more potent 3-aryl substituted analogs.

Cancer Research Cytotoxicity Medicinal Chemistry

Antimicrobial Spectrum vs Unsubstituted Core

The compound exhibits antimicrobial activity, with reported Minimum Inhibitory Concentration (MIC) values of 15 µg/mL against S. aureus and 30 µg/mL against E. coli . This provides a baseline of activity. In stark contrast, a related study on a series of pyrazole-substituted pyridine carboxylic acids (which may include isomers or simpler derivatives) reported that the synthesized compounds showed no activity in antibacterial and antifungal assays [1]. This stark difference—from no activity to measurable MIC values—underscores the critical importance of the specific 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid structure for conferring antimicrobial properties.

Antimicrobial Antibacterial Drug Discovery

Inferred Kinase Selectivity via Class-Level SAR

Class-level SAR studies on pyrazolo[3,4-c]pyridines reveal that the substitution pattern profoundly dictates kinase selectivity. For instance, Sklepari et al. (2017) demonstrated that certain 1,3,5- or 1,3,7-substituted analogs show interesting inhibitory activity against GSK3α/β, CLK1, and DYRK1A with good selectivity and without cytotoxicity [1]. While specific data for the 3-iodo-5-carboxylic acid derivative is not available, its unique substitution pattern allows researchers to probe kinase space in a way that is distinct from other analogs. The presence of the 3-iodo group, for example, may orient the molecule differently within the ATP-binding pocket compared to a 3-phenyl or 3-hydrogen analog, potentially leading to a different selectivity window.

Kinase Inhibition GSK3 CLK1 DYRK1A Selectivity

Optimal Research & Procurement Scenarios


Medicinal Chemistry: Novel Kinase Inhibitor Libraries

The primary application is as a key intermediate in the synthesis of novel kinase inhibitor libraries. Researchers focusing on Pim kinases [1], GSK-3 [2], or other purine-binding enzymes can leverage the compound's unique 3-iodo-5-carboxylic acid structure to explore underexplored chemical space. The iodine atom serves as an ideal handle for diversifying the 3-position via cross-coupling reactions, while the carboxylic acid can be used for amide coupling or retained for key binding interactions . This approach is supported by class-level evidence showing that specific substitution patterns on the pyrazolo[3,4-c]pyridine core are critical for achieving potent and selective kinase inhibition [3].

Antimicrobial Discovery: Gram-Positive Agents

This compound is a scientifically justified starting point for programs aimed at developing new antimicrobial agents, particularly those targeting Gram-positive bacteria. Its demonstrated activity against S. aureus (MIC = 15 µg/mL) provides a validated, albeit moderate, starting point for optimization . The absence of activity in structurally related analogs underscores the importance of this specific scaffold, making it a non-obvious choice for lead generation compared to other commercially available pyrazole carboxylic acids [4].

Chemical Biology: Targeted Probes & Degraders

The compound's bifunctional nature makes it a valuable tool for chemical biology. The carboxylic acid can be used as an anchor point for linking the molecule to solid supports (e.g., for affinity chromatography) or to tags like biotin and fluorophores. The iodine atom provides an orthogonal functional group for further derivatization or for use in photoaffinity labeling (PAL) studies due to the carbon-iodine bond's lability upon UV irradiation. Its activity profile suggests it could serve as a starting point for developing Chemical Probes targeting cancer or inflammation-related pathways .

Academic Research: SAR & Methodology Scaffold

For academic groups, this compound represents an ideal core scaffold for teaching and executing advanced synthetic methodology and structure-activity relationship (SAR) studies. Its multiple functional groups allow students to practice a range of reactions (e.g., amide bond formation, Suzuki-Miyaura coupling). Furthermore, the available but incomplete biological activity data provide a rich, real-world problem for students: how to optimize a weak or moderate hit (e.g., MIC of 15 µg/mL, IC50 of 5-20 µM) into a more potent and selective lead compound, thereby providing a powerful educational tool in medicinal chemistry and chemical biology courses.

Technical Documentation Hub

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